2-(3-(4-Fluorophenyl)pyrazin-2-yl)thiazolidin-4-one
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Overview
Description
2-(3-(4-Fluorophenyl)pyrazin-2-yl)thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone ring fused with a pyrazine ring and a fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of 2-(3-(4-Fluorophenyl)pyrazin-2-yl)thiazolidin-4-one typically involves the reaction of 4-fluorobenzaldehyde with 2-aminopyrazine to form an intermediate Schiff base, which is then cyclized with thioglycolic acid to yield the target compound. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the presence of a catalyst such as p-toluenesulfonic acid to facilitate the cyclization process .
Chemical Reactions Analysis
2-(3-(4-Fluorophenyl)pyrazin-2-yl)thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins.
Medicine: Research indicates its potential use as an anticancer, antimicrobial, and anti-inflammatory agent
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-(4-Fluorophenyl)pyrazin-2-yl)thiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation .
Comparison with Similar Compounds
Similar compounds to 2-(3-(4-Fluorophenyl)pyrazin-2-yl)thiazolidin-4-one include:
2-Phenyl-3-(pyridin-2-yl)thiazolidin-4-one: Known for its anticancer properties.
2,4-Disubstituted thiazoles: Exhibiting a wide range of biological activities, including antibacterial and antifungal effects.
Thiazolidine derivatives: Used in various therapeutic applications due to their diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C13H10FN3OS |
---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
2-[3-(4-fluorophenyl)pyrazin-2-yl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H10FN3OS/c14-9-3-1-8(2-4-9)11-12(16-6-5-15-11)13-17-10(18)7-19-13/h1-6,13H,7H2,(H,17,18) |
InChI Key |
LEJKFHNVISIZOK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(S1)C2=NC=CN=C2C3=CC=C(C=C3)F |
Origin of Product |
United States |
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